molecular formula C19H16N2O5 B4611682 (4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}phenyl)acetic acid

(4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}phenyl)acetic acid

Cat. No.: B4611682
M. Wt: 352.3 g/mol
InChI Key: WEQDYUGUDIPCGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}phenyl)acetic acid is a useful research compound. Its molecular formula is C19H16N2O5 and its molecular weight is 352.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.10592162 g/mol and the complexity rating of the compound is 559. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Renewable Building Block for Polybenzoxazine

Phloretic acid (PA), a phenolic compound similar in function to the discussed chemical, has been utilized as a renewable building block for enhancing the reactivity of molecules towards benzoxazine (Bz) ring formation, replacing phenol. This green chemistry approach allows for the synthesis of almost 100% bio-based benzoxazine end-capped molecules, offering sustainable alternatives for developing materials with suitable thermal and thermo-mechanical properties for a wide range of applications (Trejo-Machin et al., 2017).

Biotransformation Studies

Research on the biotransformation of similar complex compounds has revealed species-specific pathways, where, for instance, 4-(2-methyl-3-(4-chlorobenzoyl)phenyl)butanoic acid undergoes rapid oxidation to acetic acid in certain animals. These studies provide insight into the metabolic fate of structurally related compounds, highlighting the unpredictable nature of metabolism across different species (Pottier et al., 1978).

Synthesis and Biological Activities

The synthesis and evaluation of biological activities of prenylated tyrosine derivatives, derived from hydroxyphenylacetic acid, show significant applications in medicinal chemistry. These synthetic derivatives demonstrate potential as antimicrobial and antioxidant agents, indicating the value of structural analogues in drug discovery and development (Venkateswarlu et al., 2006).

Electrochemical Sensors

Poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester) (PTAE) has been utilized in the development of electrochemical hybridization sensors. This innovative application showcases the potential of conducting polymers derived from similar chemical structures for biosensing technologies, offering a new avenue for the detection and quantification of nucleic acids (Cha et al., 2003).

Green Chemistry for Drug Design

Environmentally friendly synthetic routes have been developed for potential analgesic and antipyretic compounds, demonstrating a green approach to drug design. These compounds, structurally related to the compound , highlight the significance of sustainable methodologies in pharmaceutical research and development (Reddy et al., 2014).

Properties

IUPAC Name

2-[4-[3-(1,3-dioxoisoindol-2-yl)propanoylamino]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5/c22-16(20-13-7-5-12(6-8-13)11-17(23)24)9-10-21-18(25)14-3-1-2-4-15(14)19(21)26/h1-8H,9-11H2,(H,20,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQDYUGUDIPCGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NC3=CC=C(C=C3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}phenyl)acetic acid
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(4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}phenyl)acetic acid
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(4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}phenyl)acetic acid
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(4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}phenyl)acetic acid
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(4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}phenyl)acetic acid
Reactant of Route 6
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(4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}phenyl)acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.